molecular formula C13H15IO2 B3184451 Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate CAS No. 1131587-19-3

Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate

Cat. No.: B3184451
CAS No.: 1131587-19-3
M. Wt: 330.16 g/mol
InChI Key: XLMJGGLRJSTBQF-UHFFFAOYSA-N
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Description

Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and radiopharmaceutical sciences. This benzoate ester derivative features an iodine atom at the 5-position, making it a versatile precursor for cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, which are pivotal for constructing complex biaryl systems often found in active pharmaceutical ingredients . The presence of the but-3-en-1-yl side chain offers an additional synthetic handle for further functionalization through reactions like hydroarylation or ozonolysis, expanding its utility in building molecular complexity. Iodine-containing compounds, such as this one, are of significant interest in the development of radiopharmaceuticals. Radioactive isotopes of iodine (e.g., I-123, I-125, I-131) are used in both diagnostic imaging and targeted radiotherapy . While this product is supplied with non-radioactive iodine, its structure serves as a foundational scaffold that can be utilized in research aimed at developing new agents for single photon emission computed tomography (SPECT) or cancer therapeutics . The compound is strictly labeled "For Research Use Only" and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

1131587-19-3

Molecular Formula

C13H15IO2

Molecular Weight

330.16 g/mol

IUPAC Name

ethyl 2-but-3-enyl-5-iodobenzoate

InChI

InChI=1S/C13H15IO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3

InChI Key

XLMJGGLRJSTBQF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)I)CCC=C

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)CCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate with analogous ethyl benzoate derivatives, emphasizing substituent effects on reactivity and applications:

Compound Name Substituent at Position 2 Iodine at Position 5 Molecular Weight (g/mol) Key Reactivity/Applications
This compound But-3-en-1-yl Yes 318.16 Diels-Alder, Suzuki coupling, Heck reactions
Ethyl 2-(difluoromethoxy)-5-iodobenzoate Difluoromethoxy Yes 328.14 Electrophilic substitution, fluoropharmaceutical intermediates
Ethyl 2-(dimethylamino)-5-iodobenzoate Dimethylamino Yes 319.15 Nucleophilic amination, ligand synthesis
Ethyl 2-(bromomethyl)benzoate Bromomethyl No 243.10 Alkylation, polymer crosslinking
Ethyl 3-iodobenzoate Hydrogen Yes (Position 3) 290.08 Cross-coupling, radiopharmaceutical precursors

Key Observations:

Substituent-Driven Reactivity: The but-3-en-1-yl group in the target compound enables participation in Diels-Alder reactions, unlike bromomethyl or dimethylamino analogs, which favor alkylation or coordination chemistry . 5-Iodo substitution enhances electrophilicity, facilitating cross-coupling (e.g., Suzuki, Stille) compared to non-iodinated analogs like Ethyl 2-(bromomethyl)benzoate .

Ethyl 3-iodobenzoate (iodine at position 3) shows lower steric hindrance, enabling higher yields in meta-substituted coupling reactions compared to the ortho-substituted target compound .

Spectroscopic Differences: The $^{1}\text{H NMR}$ of the target compound’s but-3-en-1-yl group shows vinyl proton signals at 5.0–5.8 ppm, absent in dimethylamino or bromomethyl analogs . $^{19}\text{F NMR}$ data for difluoromethoxy derivatives (e.g., −70 to −80 ppm) distinguish them from non-fluorinated analogs .

A. Diels-Alder Reactivity

This compound’s alkenyl group acts as a dienophile in intramolecular Diels-Alder reactions, as demonstrated in cyclopentane synthesis (83% yield over three steps) . This contrasts with Ethyl 2-(dimethylamino)-5-iodobenzoate, which lacks π-bond reactivity but participates in Buchwald-Hartwig amination .

B. Cross-Coupling Efficiency

The iodine atom in the target compound enables Pd-catalyzed couplings. For example, Ethyl 2-(N-(1,3-dioxoisoindolin-2-yl)acetamido)-5-iodobenzoate (56% yield) was synthesized via iodobenzoate intermediates, highlighting iodine’s role in C–N bond formation .

C. Stability and Handling

Iodinated benzoates require protection from light and moisture, unlike bromomethyl analogs. The but-3-en-1-yl group’s double bond may necessitate storage under inert atmospheres to prevent oxidation .

Q & A

Basic Question: What are the common synthetic routes for Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 2-bromo-5-iodobenzoate (CAS: 1208075-44-8) can serve as a precursor, where the bromine atom is replaced by a but-3-en-1-yl group via palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions). Alternatively, direct alkylation of a benzoate ester using but-3-en-1-yl halides in the presence of a base (e.g., K₂CO₃) may be employed. Reaction optimization often involves solvent selection (e.g., toluene or THF) and temperature control to minimize side products .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the but-3-en-1-yl group (e.g., vinyl protons at δ 5.0–5.5 ppm) and ester functionality (e.g., ethyl group triplet at δ 1.3–1.5 ppm) .
  • HRMS-ESI : To verify molecular ion peaks (e.g., [M+H]+ with <5 ppm mass error) .
  • X-ray crystallography : For unambiguous structural confirmation. SHELX programs are widely used for refinement, particularly for resolving stereochemical ambiguities .

Advanced Question: How can intramolecular Diels-Alder reactions be leveraged in derivatizing this compound?

Methodological Answer:
The but-3-en-1-yl group can act as a diene precursor in Diels-Alder reactions. For example, under acidic conditions (e.g., p-TsOH in toluene at 110°C), the ene group may undergo cyclization with adjacent electrophilic sites, forming bicyclic or tricyclic structures. This strategy was demonstrated in related systems to synthesize tricyclo[4.3.0.0⁴,⁹]non-7-ene derivatives with >80% yield over three steps. Solvent choice and catalyst loading are critical to suppress competing pathways .

Advanced Question: How can SHELX programs resolve crystallographic ambiguities in this compound’s derivatives?

Methodological Answer:
SHELXL is ideal for refining small-molecule structures, especially when handling high-resolution or twinned data. For example, it can model disorder in the but-3-en-1-yl chain or iodine positions. Key steps include:

  • Using the TWIN command to handle twinning.
  • Applying restraints for bond distances/angles in flexible regions.
  • Validating refinement with R-factor convergence (<5% discrepancy).
    SHELXD/SHELXE may assist in experimental phasing for novel derivatives .

Advanced Question: How to address contradictions in reaction yields during optimization?

Methodological Answer:
Discrepancies often arise from solvent polarity or catalyst efficiency. For instance, DIBAL-H reduction in THF yields over-reduced byproducts, whereas toluene selectively produces cyclopentenone intermediates (86% yield). Systematic screening via DOE (Design of Experiments) is recommended, varying parameters like solvent (polar vs. nonpolar), temperature, and catalyst load. TLC monitoring (e.g., toluene/ethyl acetate/water systems) helps track progress .

Advanced Question: What strategies enhance regioselectivity in iodobenzoate functionalization?

Methodological Answer:
The iodine atom’s steric and electronic effects direct reactivity. For example:

  • Electrophilic substitution : Iodine deactivates the ring, favoring meta/para positions for further substitution.
  • Cross-coupling : The iodine site can undergo Ullmann or Buchwald-Hartwig amination using CuI/Pd catalysts.
  • Protection/deprotection : Temporary silyl protection of the ester group prevents undesired side reactions during iodination .

Advanced Question: How to synthesize amide derivatives from this compound?

Methodological Answer:
The ester group can be hydrolyzed to a carboxylic acid (using NaOH/HCl), followed by amide coupling. For example, treatment with 1,3-dioxoisoindolin-2-yl acetamide in the presence of EDC/HOBt yields ethyl 2-(N-(1,3-dioxoisoindolin-2-yl)acetamido)-5-iodobenzoate (56% yield). Purity is confirmed via recrystallization (ethanol) and HRMS validation .

Advanced Question: What computational tools predict the compound’s reactivity in radical reactions?

Methodological Answer:
DFT calculations (e.g., Gaussian or ORCA) model radical intermediates formed via iodine abstraction. Key parameters include:

  • Bond dissociation energies (BDE) for C-I bonds (~50 kcal/mol).
  • Spin density maps to identify reactive sites.
  • Transition state analysis for cyclization barriers. Experimental validation via ESR spectroscopy is recommended .

Advanced Question: How to mitigate iodine loss during high-temperature reactions?

Methodological Answer:
Iodine sublimation can be minimized by:

  • Using sealed reactors or reflux condensers.
  • Adding iodine scavengers (e.g., Cu powder).
  • Optimizing reaction time/temperature (e.g., <100°C for Diels-Alder reactions). Post-reaction analysis via ICP-MS ensures iodine retention .

Advanced Question: What green chemistry approaches apply to this compound’s synthesis?

Methodological Answer:

  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a greener alternative.
  • Catalyst recycling : Use immobilized Pd nanoparticles for cross-coupling.
  • Microwave-assisted synthesis : Reduces reaction time and energy use (e.g., 30 minutes vs. 12 hours conventional) .

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